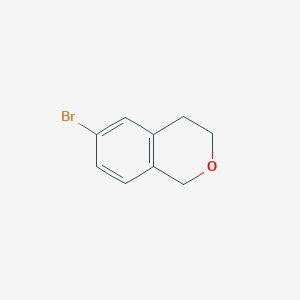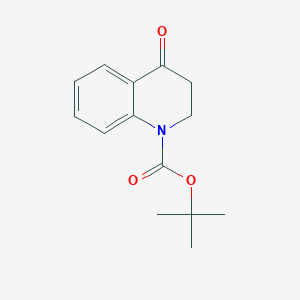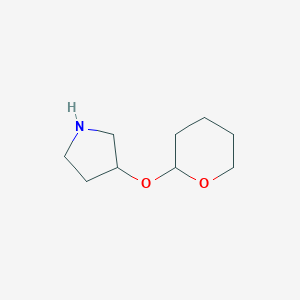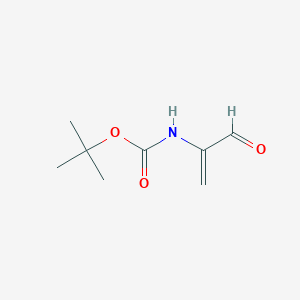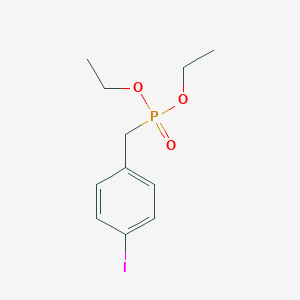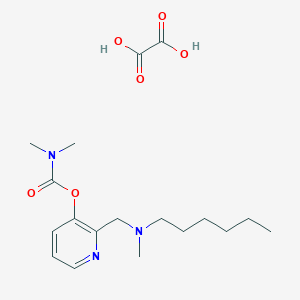
Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HMBD-001 is a novel chemical compound that has been synthesized in recent years. It belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive candidate for various scientific research applications. HMBD-001 has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action and biochemical effects are still being studied, but it has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of HMBD-001 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. HMBD-001 has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
HMBD-001 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein synthesis. It has also been found to have anti-inflammatory effects and to modulate the immune response. HMBD-001 has been shown to cross the blood-brain barrier and to have potential therapeutic effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
HMBD-001 has several advantages for lab experiments, including its unique chemical structure, its potential therapeutic effects, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on HMBD-001, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic effects in other diseases, and the further elucidation of its mechanism of action. Other future directions include the optimization of its synthesis method, the investigation of its potential side effects, and the development of new methods for its delivery and administration.
In conclusion, HMBD-001 is a novel chemical compound with potential applications in various scientific research fields. Its unique chemical structure, potential therapeutic effects, and ability to cross the blood-brain barrier make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal use in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of HMBD-001 involves several steps, starting with the reaction of 2-chloromethyl-3-pyridinecarboxylic acid with hexylmethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with dimethylcarbamoyl chloride to form HMBD-001. The final product is obtained by reacting HMBD-001 with ethanedioate.
Applications De Recherche Scientifique
HMBD-001 has shown potential applications in various scientific research fields, including cancer research, Alzheimer's disease research, and drug discovery. In cancer research, HMBD-001 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, HMBD-001 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. HMBD-001 has also been used in drug discovery to develop new compounds with potential therapeutic effects.
Propriétés
Numéro CAS |
169128-37-4 |
|---|---|
Formule moléculaire |
C18H29N3O6 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H27N3O2.C2H2O4/c1-5-6-7-8-12-19(4)13-14-15(10-9-11-17-14)21-16(20)18(2)3;3-1(4)2(5)6/h9-11H,5-8,12-13H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
NTYCZHLYHRDHOO-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Autres numéros CAS |
169128-37-4 |
Synonymes |
2-((Hexylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)


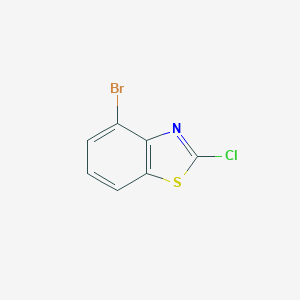
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
